molecular formula C15H12ClFO2 B14898985 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde

2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde

Cat. No.: B14898985
M. Wt: 278.70 g/mol
InChI Key: JSNOEDMBLGVRIL-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2. It is used primarily in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzaldehyde group substituted with a 2-chloro-4-fluorobenzyl group and a 3-methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzoic acid.

    Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 2-((2-amino-4-fluorobenzyl)oxy)-3-methylbenzaldehyde.

Scientific Research Applications

2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde: Similar structure but lacks the 3-methyl group.

    2-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

    4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an aldehyde group.

Uniqueness

2-((2-Chloro-4-fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of both the 2-chloro-4-fluorobenzyl group and the 3-methyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to similar compounds, making it valuable for specific research applications.

Properties

Molecular Formula

C15H12ClFO2

Molecular Weight

278.70 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3-methylbenzaldehyde

InChI

InChI=1S/C15H12ClFO2/c1-10-3-2-4-11(8-18)15(10)19-9-12-5-6-13(17)7-14(12)16/h2-8H,9H2,1H3

InChI Key

JSNOEDMBLGVRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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